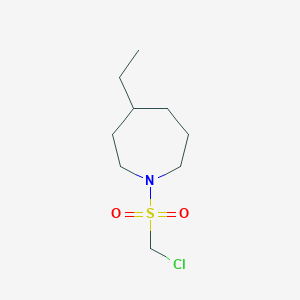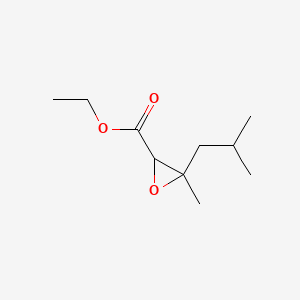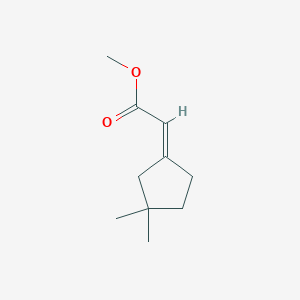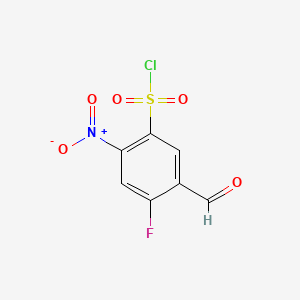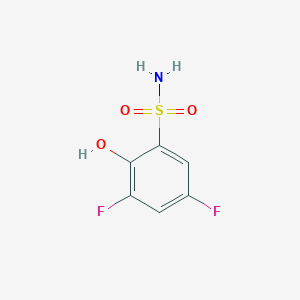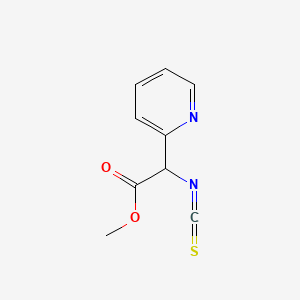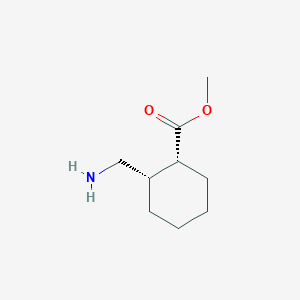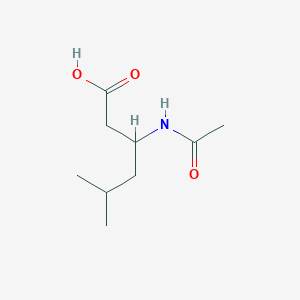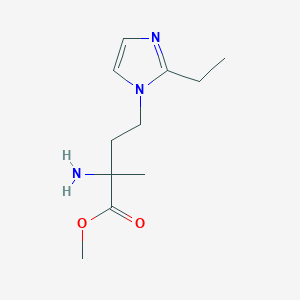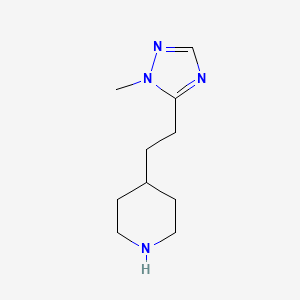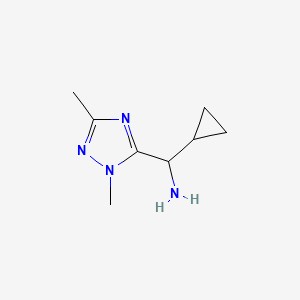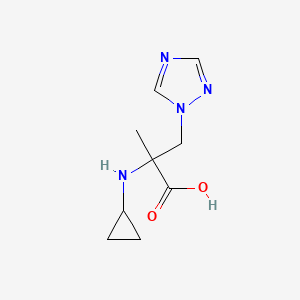![molecular formula C12H16BrN3O3 B13632770 tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a bromopyridine moiety, which is often utilized in the design of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its bromopyridine moiety is a key structural element in many bioactive molecules, making it a valuable building block in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of a bromopyridine moiety and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16BrN3O3 |
|---|---|
Molekulargewicht |
330.18 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(5-bromopyridin-3-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-4-8(13)5-14-6-9/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
SHRCDEVCGLAACP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


